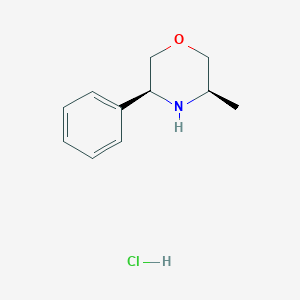![molecular formula C27H27N3O3S B2384118 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline CAS No. 866843-27-8](/img/structure/B2384118.png)
3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline, also known as BPIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPIP is a member of the quinoline family and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
科学的研究の応用
Metabolism and Pharmacokinetics
Piperazine derivatives are extensively studied for their pharmacokinetics and metabolism in the human body. For example, the study of the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans illustrates the comprehensive metabolic pathways and excretion profiles of such compounds. This study showed that the compound is almost completely eliminated over a 9-day period, primarily through feces, with only a small fraction excreted unchanged via urine (Renzulli et al., 2011).
Anxiolytic Effects
Research on arylpiperazine derivatives containing isonicotinic and picolinic nuclei has revealed their potential anxiolytic effects. Such studies focus on their mechanism of action, possibly involving the GABAergic and serotonin systems, underscoring the therapeutic potential of piperazine derivatives for treating anxiety disorders (Kędzierska et al., 2019).
5-HT1A Receptor Occupancy
Piperazine derivatives have been utilized in exploring 5-HT1A receptor occupancy, highlighting their relevance in the treatment of anxiety and mood disorders. Studies using novel, selective 5-HT1A antagonists demonstrate the potential for high receptor occupancy in the human brain, which could translate into minimal acute side effects (Rabiner et al., 2002).
Vesicular Monoamine Transporter 2 Imaging
In the realm of neurology, piperidine derivatives have been investigated for their ability to image vesicular monoamine transporter 2 (VMAT2) sites in the human brain. Such research is crucial for understanding the distribution and function of VMAT2 in neurological conditions (Lin et al., 2010).
Repellent Efficacy
Piperidine compounds have also been evaluated for their efficacy as insect repellents. Studies comparing the repellent effectiveness of piperidine derivatives to DEET against Aedes communis and Simulium venustum demonstrate the potential for developing more effective repellents to protect against mosquito and black fly bites (Debboun et al., 2000).
特性
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-20-8-13-25-24(18-20)27(26(19-28-25)34(31,32)23-6-4-3-5-7-23)30-16-14-29(15-17-30)21-9-11-22(33-2)12-10-21/h3-13,18-19H,14-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXYSQBNIQEOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetamide;hydrochloride](/img/structure/B2384035.png)
![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)
![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2384044.png)
![Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B2384045.png)
![3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2384046.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2384049.png)

![{4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2384053.png)
![Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B2384055.png)


![N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2384058.png)